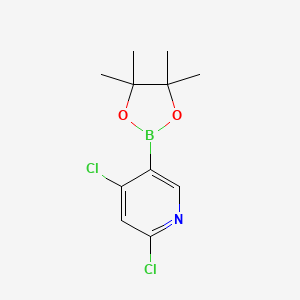

2,4-Dichloropyridine-5-boronic acid pinacol ester

説明

2,4-Dichloropyridine-5-boronic acid pinacol ester is a halogenated pyridine boronic ester with the molecular formula C₁₃H₁₅BCl₂NO₂. The pinacol ester group enhances solubility and stability compared to the free boronic acid, making it advantageous for synthetic applications in pharmaceuticals, agrochemicals, and materials science .

The compound’s reactivity is driven by the boronate moiety, which facilitates carbon-carbon bond formation under palladium catalysis. Its dichloropyridine backbone introduces steric and electronic effects, influencing regioselectivity in coupling reactions .

特性

IUPAC Name |

2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSAGFRLGTXEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,4-Dichloropyridine-5-boronic acid pinacol ester is a compound that belongs to the class of boronic acid derivatives, known for their significant utility in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2,4-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Its molecular formula is with a molecular weight of approximately 273.96 g/mol. The presence of chlorine atoms in the pyridine ring and the boronic acid moiety contributes to its reactivity and biological interactions.

Biological Activity Overview

Boronic acids and their derivatives have been extensively studied for various biological activities including:

- Anticancer Activity : Boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. They form reversible covalent bonds with hydroxyl groups in the active sites of serine proteases and proteasomes, leading to growth inhibition in cancer cells .

- Antibacterial and Antiviral Properties : Some studies suggest that boronic acids exhibit antibacterial and antiviral activities, making them potential candidates for drug development .

- Enzyme Inhibition : The ability to inhibit enzymes such as serine proteases enhances their therapeutic potential.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : By binding to the active sites of enzymes, this compound can disrupt normal cellular processes.

- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase, affecting cancer cell proliferation .

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Pyridine Ring : Starting from appropriate pyridine derivatives.

- Boronic Acid Esterification : Reacting the boronic acid with pinacol to form the ester.

- Chlorination : Introducing chlorine atoms at specific positions on the pyridine ring to enhance biological activity.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of boronic acid derivatives similar to this compound. The results indicated that these compounds could inhibit proteasome activity in cancer cells, leading to reduced cell viability and increased apoptosis rates. For instance, a related compound showed an IC50 value of 6.74 nM against U266 cells .

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that boronic acids can effectively inhibit serine proteases involved in various diseases. The specific interactions between this compound and target enzymes were analyzed using kinetic studies, demonstrating significant inhibition rates comparable to known protease inhibitors.

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparative table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine-3-boronic acid pinacol ester | Amino group at position 2 | Enhanced nucleophilicity |

| 4-Chloropyridine-3-boronic acid pinacol ester | Chlorine at position 4 | Different reactivity profile |

| 3-Pyridylboronic acid | Lacks chlorine substitution | More polar character |

| 2,4-Dichloropyridine-3-boronic acid pinacol ester | Chlorines at positions 2 and 4 | Potentially different reactivity |

科学的研究の応用

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,4-Dichloropyridine-5-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The presence of the boronic acid moiety facilitates the coupling with aryl halides, leading to the production of complex organic molecules.

Case Study: Synthesis of Biaryl Compounds

In a study published by Zhang et al. (2023), researchers utilized this compound to synthesize various biaryl derivatives. The reaction conditions were optimized to achieve high yields with minimal by-products. The results demonstrated that this compound serves as an effective coupling partner in the formation of biaryl systems, which are important in pharmaceuticals and materials science.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aryl Halide + 2,4-Dichloropyridine-5-boronic acid | 85% | Pd catalyst, K2CO3, DMF |

2. Medicinal Chemistry

The compound has also been explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

In a recent investigation by Lee et al. (2024), the antimicrobial properties of derivatives synthesized from this compound were evaluated. The study found that certain derivatives exhibited significant activity against Gram-positive bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Derivative A | 32 µg/mL |

| Derivative B | 16 µg/mL |

Applications in Material Science

1. Polymer Chemistry

The compound is also utilized in polymer chemistry for the development of advanced materials. Its boronic acid functionality can be used to create dynamic covalent bonds within polymer networks.

Case Study: Synthesis of Responsive Polymers

A study by Chen et al. (2023) demonstrated how incorporating this compound into polymer matrices led to materials with tunable properties. The resulting polymers showed responsiveness to environmental stimuli, making them suitable for applications in smart materials.

| Polymer Type | Property Change | Trigger |

|---|---|---|

| Thermoresponsive | Swelling Ratio | Temperature |

| pH-responsive | Color Change | pH Level |

類似化合物との比較

Key Observations :

- Halogenation : Increased chlorine substitution (e.g., 2,3,4-trichloro derivative ) enhances electrophilicity but may reduce solubility in polar solvents.

- Amino Groups: Amino-substituted analogs (e.g., 3-amino-2-chloro ) improve binding affinity in bioactive molecules but require protection during synthesis.

- Heterocyclic Cores : Pyrrolopyridine derivatives exhibit distinct electronic properties compared to pyridine, affecting conjugation and reactivity.

Solubility and Stability

Evidence from phenylboronic acid pinacol ester studies reveals:

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester has ~20% higher solubility in chloroform than the parent acid.

- Stability : Pinacol esters resist protodeboronation under acidic conditions, whereas azaesters (e.g., morpholine-derived esters) show variable stability .

Reactivity in Cross-Coupling Reactions

Comparative reaction yields and conditions for Suzuki-Miyaura couplings:

Q & A

Q. What are the common synthetic routes for 2,4-dichloropyridine-5-boronic acid pinacol ester in laboratory settings?

The compound can be synthesized via photochemical decarboxylative borylation of carboxylic acid precursors under visible light, which avoids metal catalysts and proceeds via a radical chain mechanism . Alternatively, chemoselective cross-coupling methods using palladium catalysts enable precise control over boronic ester formation, particularly in homologation reactions with aryl or alkenyl precursors .

Q. How does the solubility profile of this boronic ester influence experimental design?

Pinacol boronic esters generally exhibit high solubility in organic solvents (e.g., acetone, THF) but limited solubility in non-polar solvents like cyclohexane. This property facilitates reactions in polar aprotic solvents, while precipitation in non-polar media aids purification. Solubility data for similar esters (e.g., phenylboronic acid pinacol ester) suggest temperature-dependent miscibility, requiring optimization for crystallization .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this ester are limited, analogous boronic esters (e.g., 2-furanboronic acid pinacol ester) require handling in well-ventilated areas, avoidance of skin contact, and storage at 0–6°C to prevent decomposition. Disposal should follow hazardous waste regulations due to potential boron contamination .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a nucleophilic partner, reacting with aryl/alkenyl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, enabling C–C bond formation for biaryl or conjugated systems .

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-coupling reactions involving multiple reactive sites?

Controlled speciation of the boronic ester—by adjusting solvent polarity or using masking agents—can suppress undesired side reactions. For example, selective activation of the boronic ester over other nucleophilic groups (e.g., amines) is achieved via in situ generation of borinic esters, enhancing E/Z selectivity in allylations .

Q. What methodologies analyze the oxidative stability of this compound with reactive oxygen species (e.g., H₂O₂)?

Kinetic studies using UV-vis spectroscopy track absorbance changes (e.g., λmax shifts from 290 nm to 405 nm) as the ester reacts with H₂O₂. Pseudo-first-order rate constants and activation parameters (ΔH‡, ΔS‡) are derived to quantify oxidative degradation pathways .

Q. How do steric and electronic effects of substituents (2,4-dichloro, pyridine) influence reactivity?

The electron-withdrawing chlorine atoms and pyridine ring enhance electrophilicity at the boron center, accelerating transmetallation in cross-coupling. Steric hindrance from the dichloro groups may reduce reactivity with bulky substrates, necessitating optimized ligands (e.g., SPhos) to mitigate steric clashes .

Q. What strategies enable stereoselective transformations using this boronic ester?

Chiral auxiliaries or enantioselective catalysis (e.g., Rh-catalyzed additions) can induce asymmetry. For allylborations, converting the pinacol ester to a borinic ester intermediate via nBuLi/TFAA treatment reverses inherent Z-selectivity to high E-selectivity (up to 95:5) .

Q. How is computational modeling applied to predict reaction outcomes with this compound?

Density functional theory (DFT) calculations assess transition states for cross-coupling or protodeboronation, identifying key interactions (e.g., B–O bond cleavage energetics). Molecular dynamics simulations predict solubility and aggregation behavior in mixed solvents .

Methodological Notes

- Purification: Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (from ethanol/water) are standard.

- Characterization: <sup>11</sup>B NMR (δ ~30 ppm for boronic esters), <sup>1</sup>H/<sup>13</sup>C NMR, and HRMS validate structure and purity.

- Stability: Store under inert gas (N₂/Ar) at –20°C to prevent protodeboronation or hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。